Further research is needed to determine the safety and efficacy of BMS-299897 in humans with Alzheimer's disease. Additionally, developing brain-penetrant positron emission tomography (PET) ligands for γ-secretase could provide valuable biomarkers to assess target engagement and optimize dosing regimens in clinical trials. [, ]
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5